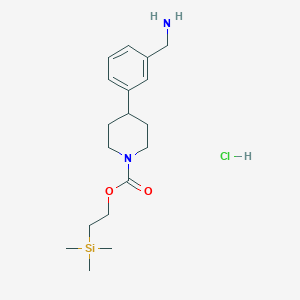
2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride
説明
The compound “2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The trimethylsilyl (TMS) group is often used in organic chemistry as a protecting group for alcohols .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the TMS group, the piperidine ring, and the carboxylate group. The TMS group is generally stable but can be removed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some general predictions can be made based on the functional groups present. For example, the presence of the TMS group could influence the compound’s volatility and solubility .科学的研究の応用
Synthesis of Novel Glycosides
Compounds with the 2-(trimethylsilyl)ethyl group have been used in the synthesis of novel glycosides . These glycosides can serve as intermediate building blocks for oligosaccharide construction . This is particularly relevant in carbohydrate chemistry, which impacts many disciplines such as biochemistry, immunology, medicinal chemistry, plant science, food science, and nanomaterials .
NMR Elucidation
The 2-(trimethylsilyl)ethyl group in compounds can be useful in Nuclear Magnetic Resonance (NMR) elucidation . High-resolution mass spectra (HRMS) as well as one-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to determine their structures and NMR spectral assignments .
Esterification Reactions
Compounds with the 2-(trimethylsilyl)ethyl group can be used in esterification reactions . For instance, 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate is an effective reagent for the formation of 2-trimethylsilylethyl esters without the need for an exogenous promoter or catalyst .
Formation of β-Silyl Carbocations
A deuterium labeling study indicated that a β-silyl carbocation intermediate is involved in the transformation . This suggests that compounds with the 2-(trimethylsilyl)ethyl group could be used in reactions involving β-silyl carbocations .
Protecting Groups in Organic Synthesis
The trimethylsilylethyl (TMSE) ester has become popular as a protecting group for organic molecules with a carboxylic acid functionality . The ester can be easily cleaved (with acid, base or fluoride) without disturbing most other benzyl or alkyl esters .
6. Formation of All Carbon Quaternary Centers TMSE-protected β-keto esters can be decarboxylated, facilitating the enantioselective formation of all carbon quaternary centers . This highlights another potential application of compounds with the 2-(trimethylsilyl)ethyl group .
特性
IUPAC Name |
2-trimethylsilylethyl 4-[3-(aminomethyl)phenyl]piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2Si.ClH/c1-23(2,3)12-11-22-18(21)20-9-7-16(8-10-20)17-6-4-5-15(13-17)14-19;/h4-6,13,16H,7-12,14,19H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFSJPOXYGHBPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)N1CCC(CC1)C2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


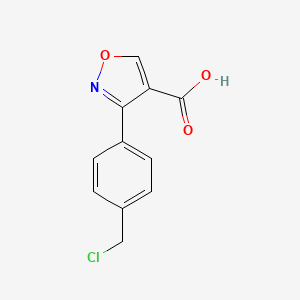
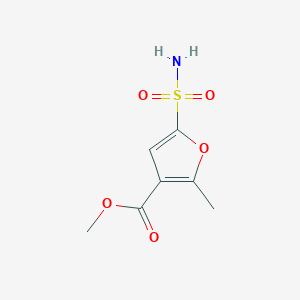

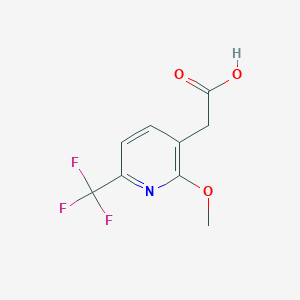
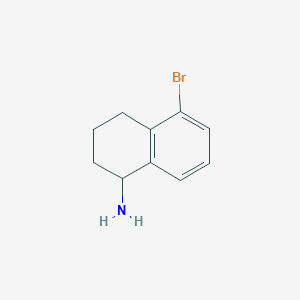
![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine](/img/structure/B1404184.png)

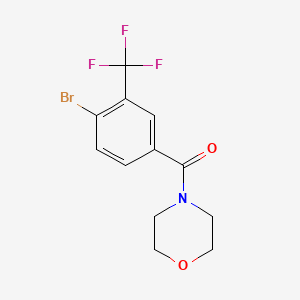

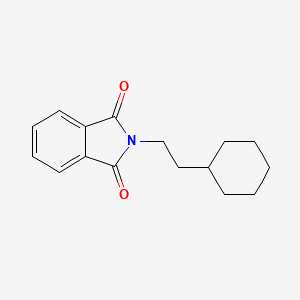
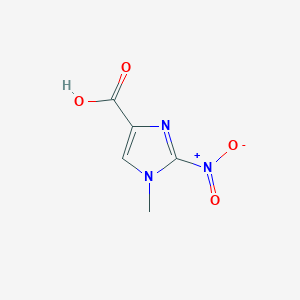
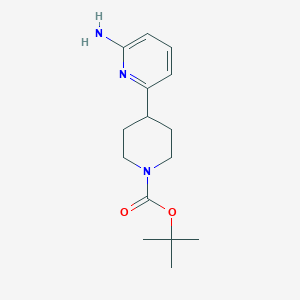
![1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane](/img/structure/B1404193.png)